molecular formula C10H7NO2S B13155079 3-(1,2-Thiazol-3-yl)benzoic acid

3-(1,2-Thiazol-3-yl)benzoic acid

Cat. No.: B13155079
M. Wt: 205.23 g/mol
InChI Key: QGRRSMYFQYQZAW-UHFFFAOYSA-N
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Description

3-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural and synthetic compounds . The incorporation of a thiazole ring into benzoic acid enhances its chemical properties, making it a compound of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions to form the thiazole ring, followed by carboxylation to introduce the benzoic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Benzothiazole: Shares the thiazole ring but differs in the substitution pattern.

    Thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: Complex derivatives with additional functional groups.

Uniqueness: 3-(1,2-Thiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzoic acid moiety makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-(1,2-thiazol-3-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-14-11-9/h1-6H,(H,12,13)

InChI Key

QGRRSMYFQYQZAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NSC=C2

Origin of Product

United States

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